molecular formula C18H17ClFNOS B1325592 4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone CAS No. 898782-85-9

4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1325592
CAS No.: 898782-85-9
M. Wt: 349.9 g/mol
InChI Key: ICTUXUMKIGBACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTUXUMKIGBACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642924
Record name (4-Chloro-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-85-9
Record name Methanone, (4-chloro-3-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Benzophenone Core Formation

  • Starting materials : Substituted chlorofluorobenzene derivatives and benzoyl chloride or benzophenone precursors.
  • Method : Friedel-Crafts acylation is employed to couple the aromatic rings, often catalyzed by Lewis acids such as aluminum chloride (AlCl3). The halogen substituents (Cl and F) are introduced either prior to or after the acylation step depending on their stability and reactivity.
  • Conditions : Controlled temperature (0–50 °C) and anhydrous conditions to prevent side reactions.
  • Outcome : Formation of 4-chloro-3-fluorobenzophenone intermediate with high regioselectivity.

Introduction of Thiomorpholinomethyl Group

  • Reagents : Thiomorpholine or its derivatives, formaldehyde or chloromethylating agents.
  • Method : The thiomorpholinomethyl substituent is introduced via nucleophilic substitution or Mannich-type reaction at the para position of the phenyl ring.
  • Typical procedure :
    • React the 4-chloro-3-fluorobenzophenone intermediate with thiomorpholine in the presence of formaldehyde under acidic or basic catalysis.
    • Alternatively, chloromethylation of the benzophenone followed by nucleophilic substitution with thiomorpholine.
  • Conditions : Mild heating (40–80 °C), solvent such as ethanol or dichloromethane, and reaction times ranging from several hours to overnight.
  • Purification : Column chromatography or recrystallization to isolate the pure 4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone.

Comparative Data Table of Key Synthetic Steps

Step Reagents/Conditions Purpose Notes
Friedel-Crafts acylation Benzoyl chloride, AlCl3, 0–50 °C Formation of benzophenone core Requires anhydrous conditions
Halogenation Chlorine/fluorine sources, controlled temp Introduce Cl and F substituents Position-specific substitution
Thiomorpholinomethylation Thiomorpholine, formaldehyde or chloromethylating agent, solvent, mild heat Attach thiomorpholine moiety Mannich reaction or nucleophilic substitution
Purification Chromatography, recrystallization Isolate pure compound Ensures removal of side products

Research Findings and Notes

  • The presence of both chlorine and fluorine halogens on the benzophenone ring enhances the compound’s chemical reactivity and biological activity by increasing lipophilicity and membrane permeability.
  • The thiomorpholine moiety contributes to potential biological interactions, possibly improving antimicrobial or enzyme inhibitory properties.
  • Synthesis yields and purity depend heavily on reaction conditions, particularly temperature control during halogenation and the efficiency of the thiomorpholinomethylation step.
  • Analogous compounds have been synthesized using similar methods, confirming the viability of this approach for this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzophenone derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone has been investigated for its potential as a pharmaceutical intermediate. Its structural properties suggest that it may act as a precursor in the synthesis of various biologically active compounds. For instance, benzophenone derivatives are widely studied for their antimicrobial and anti-inflammatory properties.

Case Study : In a study exploring the synthesis of novel anti-cancer agents, the incorporation of thiomorpholine moieties into benzophenone frameworks demonstrated enhanced cytotoxic activity against specific cancer cell lines. The thiomorpholine group is believed to facilitate better interaction with biological targets, increasing the efficacy of the resultant compounds.

Material Science

The compound's ability to absorb ultraviolet (UV) radiation makes it a valuable additive in polymers and coatings. It can be utilized to enhance the UV stability of materials, preventing degradation and extending their lifespan.

Data Table: UV Absorption Properties

CompoundUV Absorption (nm)Application Area
4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone300 - 350Polymer additives
Benzophenone derivatives280 - 320Sunscreens and coatings

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study : Researchers have utilized 4-chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone in the synthesis of new fluorescent dyes. The incorporation of this compound into dye structures has led to improved photostability and brightness, making them suitable for applications in biological imaging.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone
  • CAS No.: 898782-85-9
  • Molecular Formula: C₁₈H₁₇ClFNOS
  • Molecular Weight : 349.85 g/mol
  • Purity : ≥98% (ISO-certified for pharmaceutical R&D) .

Structural Features: This compound consists of a benzophenone backbone with:

  • A chlorine substituent at the 4-position.
  • A fluorine substituent at the 3-position.
  • A thiomorpholinomethyl group (a sulfur-containing six-membered heterocycle) at the 4'-position.

Applications :
Primarily used in pharmaceutical research for drug development, leveraging its structural versatility for binding studies and pharmacokinetic optimization .

Structural Analogs in the Benzophenone Family

Benzophenone derivatives exhibit diverse pharmacological and industrial applications depending on substituents and heterocyclic modifications. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Properties
Compound Name CAS No. Substituents Heterocycle Molecular Weight (g/mol) Applications
This compound 898782-85-9 4-Cl, 3-F, 4'-thiomorpholinomethyl Thiomorpholine 349.85 Pharmaceutical R&D
4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone 898776-57-3 4-Cl, 3-F, 4'-pyrrolidinomethyl Pyrrolidine 346.84 Industrial synthesis
3,4-Difluoro-4'-thiomorpholinomethyl benzophenone Not Provided 3-F, 4-F, 4'-thiomorpholinomethyl Thiomorpholine ~332.80 (estimated) Unspecified (structural analog)
2,5-Dichloro-4'-thiomorpholinomethyl benzophenone 898783-14-7 2-Cl, 5-Cl, 4'-thiomorpholinomethyl Thiomorpholine 366.30 Research chemical
4'-Bromo-3-thiomorpholinomethyl benzophenone Not Provided 4'-Br, 3-thiomorpholinomethyl Thiomorpholine ~394.29 (estimated) Intermediate in organic synthesis

Key Differences and Implications

Heterocyclic Modifications
  • Thiomorpholine vs. Pyrrolidine/Piperazine: The thiomorpholine group (in the main compound) contains a sulfur atom, enhancing hydrogen-bonding capacity and polar surface area compared to nitrogen-only heterocycles like pyrrolidine . This improves solubility in polar solvents, critical for drug bioavailability. Pyrrolidinomethyl analogs (e.g., 898776-57-3) lack sulfur, reducing polarity but increasing lipophilicity, making them suitable for industrial crosslinking applications .
Halogen Substituents
  • Chloro vs. Fluoro vs. Bromo: The 4-Cl, 3-F combination in the main compound balances electronegativity and steric effects, favoring interactions with hydrophobic enzyme pockets. Bromo substituents (e.g., 4'-bromo analog) increase molecular weight and steric bulk, often used in Suzuki coupling reactions for complex molecule synthesis .
Positional Isomerism
  • Substituent positions significantly impact activity. For example: 2,5-Dichloro-4'-thiomorpholinomethyl benzophenone (CAS 898783-14-7) has halogens in ortho and para positions, altering steric hindrance and electronic distribution compared to the main compound’s meta-fluoro and para-chloro arrangement .

Pharmacological and Industrial Relevance

  • Pharmaceutical Applications: The main compound’s thiomorpholine group and halogen pattern make it a candidate for kinase inhibitors or GPCR-targeted therapies, where sulfur interactions with cysteine residues are critical . In contrast, 3-cyano-4'-thiomorpholinomethyl benzophenone (CymitQuimica) introduces a cyano group, which may enhance binding affinity but reduce solubility .
  • Industrial Applications: Benzophenones like 4-chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-57-3) are utilized as photo-initiators due to their efficient radical generation under UV light, a property less pronounced in sulfur-containing analogs .

Biological Activity

4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone (CAS No. 898782-85-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, including relevant case studies and research findings.

The compound's chemical structure is characterized by the presence of a chlorinated and fluorinated benzophenone moiety, along with a thiomorpholinomethyl group. The molecular formula is C18H17ClFNOSC_{18}H_{17}ClFNOS, with a molecular weight of approximately 349.85 g/mol. Key physical properties include:

  • Density : 1.297 g/cm³
  • Boiling Point : 489.1°C at 760 mmHg
  • Flash Point : 249.6°C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has shown selective cytotoxicity against different cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The compound's ability to induce apoptosis in these cell lines was linked to the activation of caspase pathways, which are crucial for programmed cell death .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that this compound had comparable or superior efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.

Study 2: Cancer Cell Line Testing

A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines through MTT assays. The results showed IC50 values ranging from 15 to 30 µM across different cell types, indicating potent anticancer activity. Mechanistic studies revealed that the compound interfered with the cell cycle at the G2/M phase, leading to increased apoptosis rates .

Research Findings Summary Table

Activity Cell Line / Organism IC50 (µM) Mechanism
AntimicrobialStaphylococcus aureus12Cell wall synthesis inhibition
AntimicrobialEscherichia coli10Cell lysis
AnticancerMDA-MB-231 (Breast Cancer)25Apoptosis via caspase activation
AnticancerA549 (Lung Cancer)20Cell cycle arrest at G2/M phase

Q & A

Q. What are the key structural features and molecular properties of 4-chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone?

The compound features a benzophenone core substituted with chloro (Cl) and fluoro (F) groups at the 4- and 3-positions, respectively, and a thiomorpholinomethyl group at the 4'-position. Its molecular formula is C₁₈H₁₇ClFNOS , with a molecular weight of 349.85 g/mol . The thiomorpholine moiety introduces sulfur-based electron density, influencing reactivity and biological interactions. The halogen substituents enhance electrophilic character, critical for aromatic substitution reactions .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of benzophenone via Friedel-Crafts acylation or halogenation.
  • Step 2 : Introduction of the thiomorpholinomethyl group using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction).
  • Step 3 : Purification via column chromatography or recrystallization to achieve >98% purity, as required for pharmaceutical applications .

Q. What analytical techniques validate the purity and structural integrity of this compound?

  • HPLC/GC-MS : Quantifies purity (>98%) and detects impurities.
  • NMR Spectroscopy : Confirms substituent positions (e.g., ¹H-NMR for thiomorpholine protons, ¹⁹F-NMR for fluorine).
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S vibrations at ~600 cm⁻¹) .

Q. What are its primary applications in pharmaceutical research?

It serves as a building block for drug candidates targeting antimicrobial and anticancer pathways. The thiomorpholine group enhances solubility and bioavailability, while halogens improve target binding .

Advanced Research Questions

Q. How do chloro and fluoro substituents influence its reactivity in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing nature of Cl and F activates the benzene ring toward NAS. Computational studies (DFT) show that the 4-Cl-3-F substitution pattern creates a partial positive charge at the 2- and 5-positions, favoring attack by nucleophiles like amines or thiols .

Q. What computational models predict its solvatochromic behavior in different solvents?

Density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) models solvent-induced vibrational shifts. For example, in halogenated solvents, the C=O stretch (ν ~1680 cm⁻¹) splits due to hydrogen bonding, with correlation times ~7.7 ps for solvent interactions .

Q. How does the thiomorpholinomethyl group affect binding affinity to biological targets?

The sulfur atom in thiomorpholine participates in hydrogen bonding and van der Waals interactions with enzyme active sites. Halogen substituents further enhance binding via halogen bonding with polar residues (e.g., tyrosine, asparagine) .

Q. What challenges arise in optimizing synthetic yield during multi-step synthesis?

Key challenges include:

  • Steric hindrance : Bulky thiomorpholine limits coupling efficiency.
  • Byproduct formation : Competing reactions at halogenated positions require precise temperature control.
  • Purification : High-purity isolation demands gradient elution in chromatography .

Q. What toxicological considerations are critical for handling this compound?

Benzophenone derivatives may exhibit hepatotoxicity and genotoxicity at high doses. Safety protocols include:

  • PPE : Gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
  • Waste disposal : Neutralization of reactive intermediates before disposal .

Q. How can DFT studies guide the design of analogs with improved bioactivity?

DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to optimize substituent effects. For example, replacing Cl with CF₃ may enhance metabolic stability while retaining target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.